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Introduction
NLG919, also known as navoximod (GDC-0919), is a potent and orally bioavailable small-

molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] The IDO1 enzyme is a critical

regulator of immune responses, catalyzing the initial and rate-limiting step in the metabolism of

the essential amino acid tryptophan along the kynurenine pathway.[1][3] In the tumor

microenvironment, IDO1 expression by cancer cells or antigen-presenting cells leads to

tryptophan depletion and the accumulation of kynurenine metabolites.[1] This metabolic

reprogramming suppresses the activity of effector T cells and enhances the function of

regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumors to

evade immune surveillance.[1] NLG919 directly inhibits the enzymatic activity of IDO1, aiming

to reverse this immunosuppression and restore anti-tumor immunity.[1] This technical guide

provides an in-depth overview of the preclinical studies of NLG919, presenting key quantitative

data, detailed experimental protocols, and visualizations of the relevant biological pathways

and workflows.

Quantitative Preclinical Data for NLG919
The following tables summarize the key quantitative data from preclinical evaluations of

NLG919, demonstrating its potency and efficacy in various in vitro and in vivo models.

Table 1: In Vitro Potency and Efficacy of NLG919
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Parameter Value Cell/Assay System Reference

Ki (Enzyme Inhibition

Constant)
7 nM

Cell-free IDO1

enzyme assay
[4]

IC50 (Enzyme

Inhibition)
38 nM

Cell-free IDO1

enzyme assay
[5]

EC50 (Cellular IDO1

Inhibition)
75 nM Cell-based assays [4]

ED50 (T-cell

Suppression

Reversal)

80 nM

Allogeneic Mixed

Lymphocyte Reaction

(human DCs)

[2]

ED50 (Antigen-

specific T-cell

Suppression

Reversal)

120 nM

OT-I T-cell co-culture

with IDO-expressing

mouse DCs

[2]

Table 2: In Vivo Efficacy of NLG919 in B16-F10 Melanoma Model
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Treatment Group
Tumor Growth
Inhibition

Key Findings Reference

NLG919

(monotherapy)

Dose-dependent

suppression

Maximum efficacy

observed at 100

mg/kg.[6][7]

[6][7]

NLG919 + pmel-1 T-

cell vaccine

~95% reduction in

tumor volume

Dramatic tumor

regression within 4

days of vaccination.[2]

[2]

NLG919 + Paclitaxel
Synergistic anti-tumor

effects

Increased intratumoral

CD3+, CD8+, and

CD4+ T cells;

decreased Tregs.[7]

[7]

NLG919 + anti-PD-

1/PD-L1

Significantly enhanced

anti-tumor effect

Greater efficacy

compared to either

agent alone.[8]

[8]

Table 3: Pharmacokinetic and Pharmacodynamic Properties of NLG919

Parameter Value/Observation Species Reference

Oral Bioavailability (F) >70% Mouse [2]

Plasma and Tissue

Kynurenine Reduction

~50% after a single

oral dose
Mouse [2]

Distribution
Uniformly distributed

throughout tumors

Mouse (B16-F10

model)
[7]

Duration of

Kynurenine/Tryptopha

n Ratio Decrease

6-12 hours in tumors

and plasma

Mouse (B16-F10

model)
[7]

Signaling Pathways and Experimental Workflows
Visual representations of the IDO1 signaling pathway, the mechanism of NLG919 action, and a

typical experimental workflow for preclinical evaluation are provided below using Graphviz.
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Caption: IDO1 Signaling Pathway and NLG919 Mechanism of Action.
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Caption: Preclinical Evaluation Workflow for NLG919.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical

evaluation of NLG919.

In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of NLG919 on the IDO1 enzyme.

Materials:

Recombinant human IDO1 enzyme

L-Tryptophan (substrate)

Methylene blue

Ascorbic acid (reductant)
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Catalase

NLG919 (test compound)

Phosphate buffer

96-well microplate

Plate reader

Protocol:

Prepare a reaction mixture containing phosphate buffer, catalase, methylene blue, and

ascorbic acid in a 96-well plate.

Add varying concentrations of NLG919 to the wells. Include a vehicle control (e.g., DMSO).

Add recombinant human IDO1 enzyme to all wells except for the negative control.

Initiate the enzymatic reaction by adding L-Tryptophan.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding trichloroacetic acid.

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a

colored product.

Measure the absorbance at the appropriate wavelength using a plate reader.

Calculate the percentage of inhibition for each NLG919 concentration and determine the

IC50 value by non-linear regression analysis.

Allogeneic Mixed Lymphocyte Reaction (MLR)
Objective: To assess the ability of NLG919 to restore T-cell proliferation in an

immunosuppressive environment created by IDO-expressing cells.
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Materials:

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

NLG919 (test compound)

Complete RPMI-1640 medium

Fetal bovine serum (FBS)

Penicillin-Streptomycin

Mitomycin C or irradiation source (to inactivate stimulator cells)

Proliferation assay reagent (e.g., [3H]-thymidine or CFSE)

96-well U-bottom plate

Protocol:

Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.

Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.

Inactivate the stimulator cells with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or by

irradiation to prevent their proliferation. Wash the cells thoroughly afterward.

Plate the responder cells (e.g., 1 x 10^5 cells/well) in a 96-well U-bottom plate.

Add the inactivated stimulator cells to the wells containing responder cells at a 1:1 ratio.

Add varying concentrations of NLG919 to the co-culture. Include a vehicle control.

Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

Assess T-cell proliferation:

For [3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 18-24 hours

of incubation. Harvest the cells onto filter mats and measure radioactivity using a
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scintillation counter.

For CFSE-based assay: Stain responder cells with CFSE before co-culture. After

incubation, harvest the cells and analyze CFSE dilution by flow cytometry.

Calculate the percentage of T-cell proliferation relative to the control and determine the ED50

value of NLG919.

In Vivo B16-F10 Melanoma Model
Objective: To evaluate the anti-tumor efficacy of NLG919, alone or in combination with other

therapies, in a syngeneic mouse model.

Materials:

C57BL/6 mice (6-8 weeks old)

B16-F10 melanoma cell line

Complete DMEM medium

Matrigel (optional)

NLG919 formulated for oral administration (e.g., in 1% sodium carboxymethyl cellulose)

Calipers for tumor measurement

Anesthesia

Protocol:

Culture B16-F10 cells in complete DMEM. Harvest the cells during the exponential growth

phase and resuspend in sterile PBS or medium, potentially mixed with Matrigel.

Subcutaneously inject a defined number of B16-F10 cells (e.g., 1 x 10^5 to 5 x 10^5 cells)

into the flank of C57BL/6 mice.

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
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Randomize mice into treatment groups (e.g., vehicle control, NLG919 monotherapy,

combination therapy).

Administer NLG919 orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily).

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume

(Volume = 0.5 x Length x Width²).

Monitor animal body weight and overall health.

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., TIL analysis).

Measurement of Kynurenine and Tryptophan Levels
Objective: To determine the pharmacodynamic effect of NLG919 on the IDO1 pathway by

measuring the concentrations of kynurenine and tryptophan in plasma and tumor tissue.

Materials:

Plasma and tumor tissue samples from treated and control animals

Internal standards (e.g., deuterated kynurenine and tryptophan)

Protein precipitation reagent (e.g., trichloroacetic acid or acetonitrile)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

Sample Preparation:

Plasma: Thaw plasma samples and add an internal standard solution. Precipitate proteins

by adding a protein precipitation reagent. Centrifuge to pellet the precipitated proteins.

Tumor Tissue: Homogenize the tumor tissue in a suitable buffer. Add an internal standard

and precipitate proteins. Centrifuge to clarify the supernatant.

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:

Inject the sample into the LC system equipped with a suitable column (e.g., C18).

Separate kynurenine and tryptophan using a gradient elution method.

Detect and quantify the analytes and internal standards using a tandem mass

spectrometer operating in multiple reaction monitoring (MRM) mode.

Data Analysis:

Construct calibration curves using known concentrations of kynurenine and tryptophan.

Calculate the concentrations of kynurenine and tryptophan in the samples.

Determine the kynurenine-to-tryptophan (Kyn/Trp) ratio as a pharmacodynamic biomarker

of IDO1 inhibition.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment

following NLG919 treatment.

Materials:

Excised tumors

Enzyme digestion cocktail (e.g., collagenase, DNase)

Red blood cell lysis buffer

Fluorescently conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8,

CD25, FoxP3)

Flow cytometer

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b609589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanically dissociate the excised tumors and digest them with an enzyme cocktail to

obtain a single-cell suspension.

Lyse red blood cells using a lysis buffer.

Wash and count the cells.

Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune

cell subsets (e.g., T-cell panel: anti-CD45, anti-CD3, anti-CD4, anti-CD8; Treg panel: anti-

CD4, anti-CD25, anti-FoxP3).

Acquire the stained cells on a flow cytometer.

Analyze the flow cytometry data to quantify the percentages and absolute numbers of

different immune cell populations (e.g., CD8+ T cells, CD4+ T helper cells, and

CD4+CD25+FoxP3+ regulatory T cells) within the tumor.

Conclusion
The preclinical data for NLG919 strongly support its role as a potent and specific inhibitor of the

IDO1 pathway. Through the detailed experimental protocols outlined in this guide, researchers

have demonstrated its ability to reverse IDO1-mediated immunosuppression, leading to

enhanced T-cell responses and significant anti-tumor efficacy, particularly in combination with

other immunotherapies and chemotherapies. The robust in vitro and in vivo activity, coupled

with a favorable pharmacokinetic and pharmacodynamic profile, has established a solid

foundation for the clinical investigation of NLG919 as a promising cancer immunotherapy

agent. This technical guide serves as a comprehensive resource for scientists and researchers

in the field, providing the necessary data and methodologies to understand and potentially build

upon the preclinical evaluation of this important immunomodulatory compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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